

# Spectroscopic Profile of Diethyl Ethylphosphonate: A Technical Guide

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## Compound of Interest

Compound Name: Diethyl ethylphosphonate

Cat. No.: B117055

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This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl ethylphosphonate** (CAS No: 78-38-6), a compound of interest in various chemical and pharmaceutical applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and structural elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **Diethyl ethylphosphonate**. The following sections present the data for  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{31}\text{P}$  NMR spectroscopy.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **Diethyl ethylphosphonate** is characterized by four distinct signals corresponding to the different proton environments in the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Diethyl Ethylphosphonate** (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
4.11	dq	4H	7.1, 7.1	O-CH <sub>2</sub> -CH <sub>3</sub>
1.74	dq	2H	18.1, 7.6	P-CH <sub>2</sub> -CH <sub>3</sub>
1.33	t	6H	7.1	O-CH <sub>2</sub> -CH <sub>3</sub>
1.17	dt	3H	20.0, 7.6	P-CH <sub>2</sub> -CH <sub>3</sub>

Data sourced from ChemicalBook.[1]

## <sup>13</sup>C NMR Spectroscopy

The proton-decoupled <sup>13</sup>C NMR spectrum of **Diethyl ethylphosphonate** shows four signals, corresponding to the four distinct carbon environments.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Diethyl Ethylphosphonate** (Solvent: CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Coupling Constant (J) Hz	Assignment
61.5	d, J(C-P) = 6.5	O-CH <sub>2</sub> -CH <sub>3</sub>
18.8	d, J(C-P) = 141.9	P-CH <sub>2</sub> -CH <sub>3</sub>
16.5	d, J(C-P) = 5.9	O-CH <sub>2</sub> -CH <sub>3</sub>
6.6	d, J(C-P) = 6.9	P-CH <sub>2</sub> -CH <sub>3</sub>

## <sup>31</sup>P NMR Spectroscopy

The <sup>31</sup>P NMR spectrum of **Diethyl ethylphosphonate** exhibits a single resonance, confirming the presence of one phosphorus atom in a specific chemical environment.

Table 3: <sup>31</sup>P NMR Spectroscopic Data for **Diethyl Ethylphosphonate**

Chemical Shift ( $\delta$ ) ppm	Solvent	Reference
~30.1	Not specified	85% H <sub>3</sub> PO <sub>4</sub>
34.19	CDCl <sub>3</sub>	Not specified

Data sourced from SpectraBase and other chemical databases.[\[2\]](#)[\[3\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of **Diethyl ethylphosphonate** reveals characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 4: IR Spectroscopic Data for **Diethyl Ethylphosphonate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2980	Strong	C-H stretch (alkane)
1240	Strong	P=O stretch (phosphoryl)
1030	Strong	P-O-C stretch
960	Medium	P-C stretch

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **Diethyl ethylphosphonate** results in a distinct fragmentation pattern that can be used for its identification. The molecular ion peak is observed at m/z 166.[\[4\]](#)

Table 5: Mass Spectrometry Data for **Diethyl Ethylphosphonate**

m/z	Relative Intensity (%)	Proposed Fragment Ion
166	16.9	$[M]^+$ (Molecular Ion)
139	53.7	$[M - C_2H_5]^+$
138	33.6	$[M - C_2H_6]^+$
122	22.6	$[M - C_2H_5O]^+$
111	100.0	$[M - C_2H_5O - H]^+$ or $[PO(OC_2H_5)_2]^+$
93	68.4	$[P(O)(OH)(OC_2H_5)]^+$
81	20.8	$[P(O)(OH)_2]^+$
65	30.2	$[PO_2H_2]^+$

Data sourced from ChemicalBook and PubChem.[\[4\]](#)[\[5\]](#)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

### NMR Spectroscopy

**Sample Preparation:** A solution of **Diethyl ethylphosphonate** (10-20 mg) is prepared in deuterated chloroform ( $CDCl_3$ , 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

**Instrumentation and Parameters:**

- Spectrometer: A 400 MHz (or higher) NMR spectrometer.
- $^1H$  NMR:
  - Pulse sequence: zg30
  - Number of scans: 16

- Relaxation delay: 1.0 s
- Acquisition time: 3.98 s
- $^{13}\text{C}$  NMR:
  - Pulse sequence: zgpg30 (proton decoupled)
  - Number of scans: 1024
  - Relaxation delay: 2.0 s
- $^{31}\text{P}$  NMR:
  - Pulse sequence: zgpg30 (proton decoupled)
  - Number of scans: 64
  - Relaxation delay: 2.0 s
  - Reference: 85%  $\text{H}_3\text{PO}_4$  (external)

## Infrared (IR) Spectroscopy

### Instrumentation and Method:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Method: Attenuated Total Reflectance (ATR). A small drop of neat **Diethyl ethylphosphonate** is placed directly onto the ATR crystal.
- Data Acquisition:
  - Spectral range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of scans: 16

- A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

## Mass Spectrometry (MS)

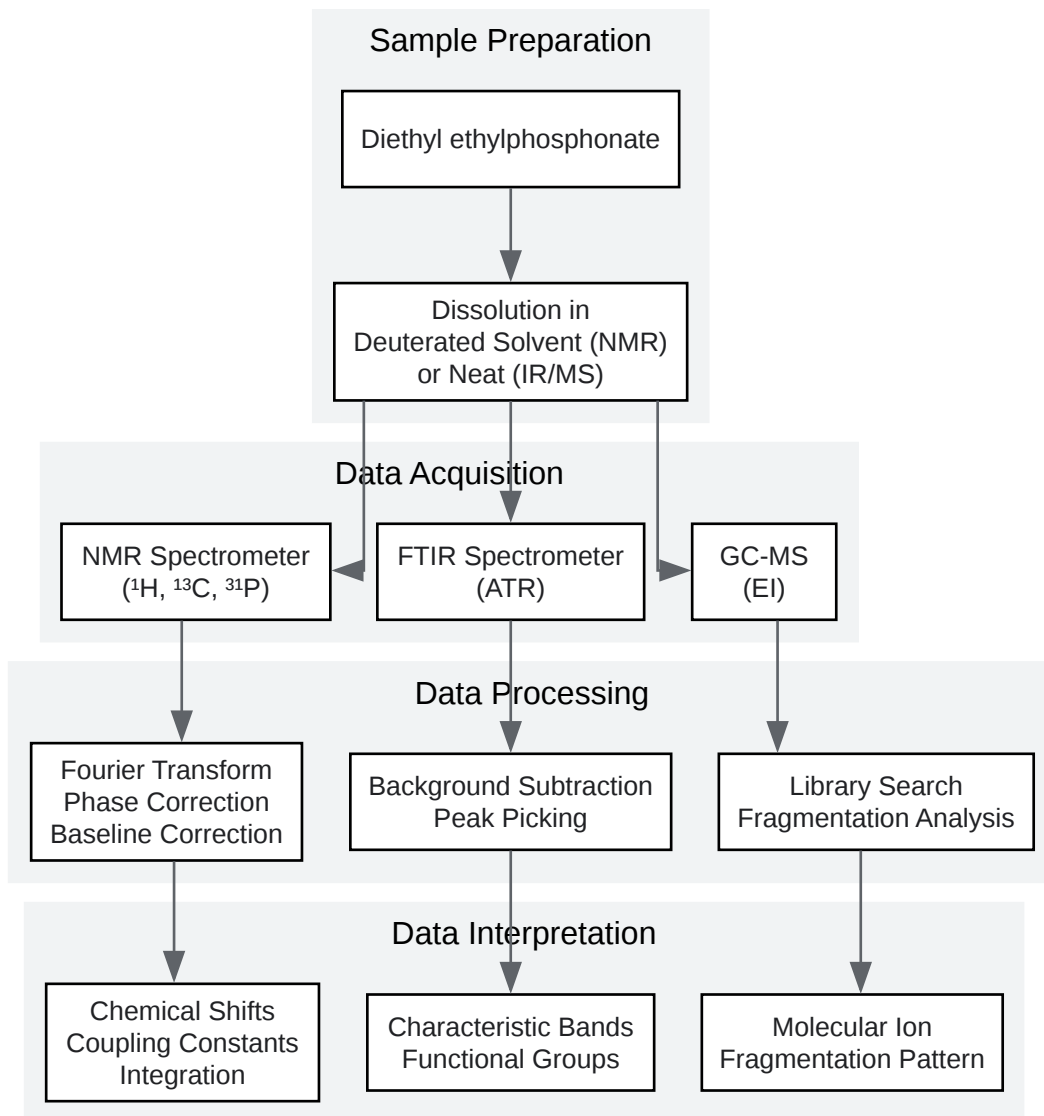
Instrumentation and Method:

- Spectrometer: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Ionization Method: Electron Ionization (EI) at 70 eV.
- GC Conditions:
  - Injector temperature: 250 °C
  - Oven program: Initial temperature 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.
  - Carrier gas: Helium
- MS Conditions:
  - Ion source temperature: 230 °C
  - Mass range: m/z 40-400

## Visualizations

The following diagrams illustrate the key spectroscopic analysis workflows and structural information.

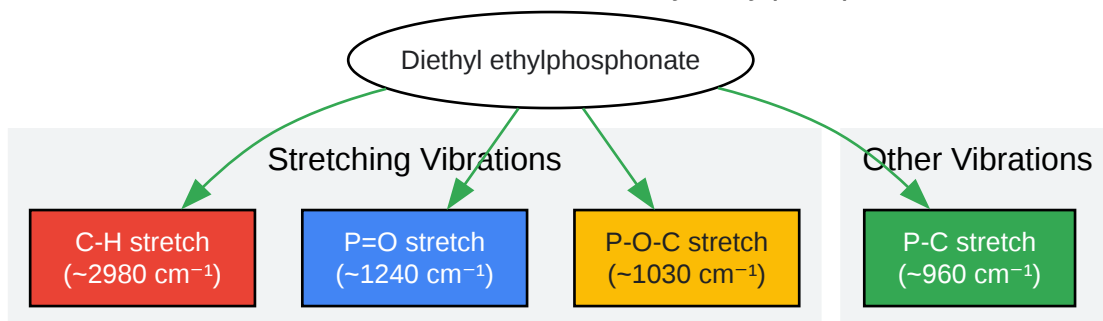
## General Workflow for Spectroscopic Analysis



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*General workflow for spectroscopic analysis.*

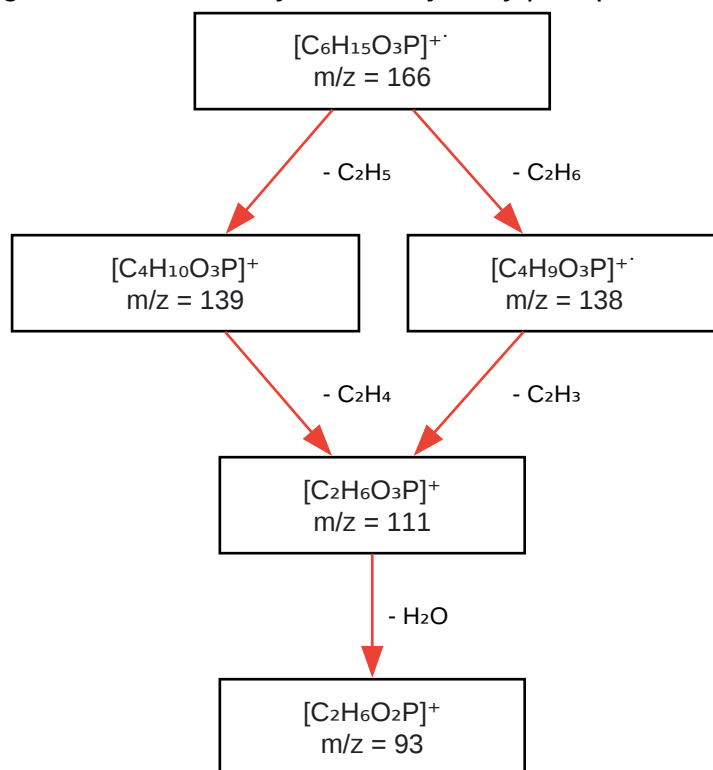
## Characteristic IR Vibrations of Diethyl ethylphosphonate



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*Characteristic IR vibrations of the molecule.*

## Key Fragmentation Pathways of Diethyl ethylphosphonate in EI-MS



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## References

- 1. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR [m.chemicalbook.com]
- 2. osti.gov [osti.gov]
- 3. benchchem.com [benchchem.com]
- 4. Diethyl ethylphosphonate | C<sub>6</sub>H<sub>15</sub>O<sub>3</sub>P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DIETHYL ETHYLPHOSPHONATE(78-38-6) 13C NMR [m.chemicalbook.com]
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